

An In-depth Technical Guide to the Fundamental Properties of Benzylammonium Iodide

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Compound of Interest

Compound Name: *Benzylammonium iodide*

Cat. No.: *B8034516*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzylammonium iodide (BAI) is a primary ammonium salt with emerging applications in materials science and potential, though underexplored, relevance in the biomedical field. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, a detailed synthesis protocol, and methods for its characterization. Drawing from the established knowledge of quaternary ammonium compounds (QACs) and benzylamine derivatives, this document also explores the probable antimicrobial mechanism of action of BAI and outlines experimental protocols for its biological evaluation. While direct applications in drug development are not yet established, the structural motifs within BAI suggest a potential for antimicrobial activity, warranting further investigation. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential biological applications of this compound.

Chemical and Physical Properties

Benzylammonium iodide is a white crystalline solid at room temperature. Its core structure consists of a benzylammonium cation and an iodide anion. The key quantitative properties of **Benzylammonium iodide** are summarized in Table 1.

| Property | Value | Source(s) |
|-------------------|------------------------------------------------|---------------------|
| Molecular Formula | C ₇ H ₁₀ IN | [1] |
| Molecular Weight | 235.07 g/mol | [1] |
| Appearance | White powder/crystals | [1] |
| Melting Point | 179.35 °C | |
| SMILES String | NCC1=CC=CC=C1.I | |
| InChI String | 1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |
| CAS Number | 45579-91-7 | [1] |

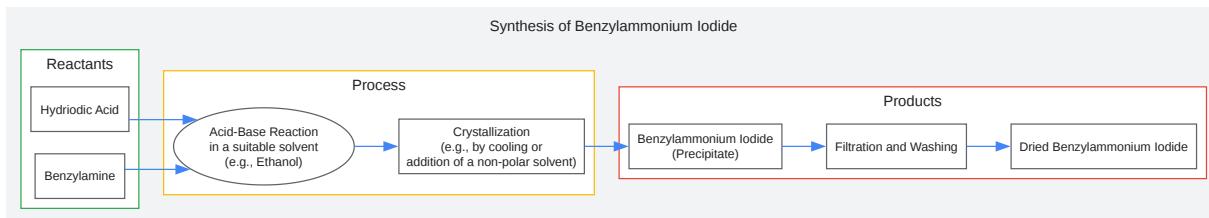
Solubility: While quantitative solubility data for **Benzylammonium iodide** in various solvents is not extensively reported in the literature, its ionic nature suggests it is likely soluble in polar solvents such as water, ethanol, and methanol[\[2\]](#).

Crystal Structure: A definitive, publicly available crystal structure of pure **Benzylammonium iodide** from the Cambridge Crystallographic Data Centre (CCDC) has not been identified at the time of this report[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#). However, as an ionic compound, it forms a crystal lattice composed of benzylammonium cations and iodide anions. Its use in the formation of perovskite crystal structures has been documented[\[7\]](#).

Synthesis and Characterization

Synthesis of Benzylammonium Iodide

The synthesis of **Benzylammonium iodide** can be readily achieved through the acid-base reaction of benzylamine with hydriodic acid. This is a standard method for the preparation of primary ammonium halides.



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Synthesis Workflow for **Benzylammonium Iodide**

Experimental Protocol: Synthesis of **Benzylammonium Iodide**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1 equivalent) in a minimal amount of a suitable solvent, such as ethanol.
- Acid Addition: Cool the solution in an ice bath. Slowly add hydriodic acid (1 equivalent) dropwise from the dropping funnel with continuous stirring. The reaction is exothermic.
- Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- Crystallization: The product, **Benzylammonium iodide**, may precipitate out of the solution upon formation. If not, crystallization can be induced by cooling the mixture further or by the slow addition of a non-polar solvent like diethyl ether until a precipitate forms.
- Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.
- Drying: Dry the purified **Benzylammonium iodide** crystals under vacuum to remove residual solvent.

Spectroscopic Characterization

3.2.1 ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a crucial technique for confirming the structure of the synthesized **Benzylammonium iodide**.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve a small amount of the dried **Benzylammonium iodide** in a deuterated solvent, such as Deuterium Oxide (D_2O) or Methanol-d₄.
- Data Acquisition: Acquire the ^1H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak.

Expected ^1H NMR Spectrum: The ^1H NMR spectrum of **Benzylammonium iodide** is expected to show characteristic signals for the benzyl and ammonium protons. The aromatic protons of the benzyl group will appear in the range of δ 7.2-7.5 ppm. The methylene protons (-CH₂-) adjacent to the ammonium group will likely appear as a singlet around δ 4.0-4.3 ppm. The ammonium protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in **Benzylammonium iodide**.

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, grind a small amount of the sample with dry KBr and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm^{-1} .

- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FT-IR Spectrum: The FT-IR spectrum of **Benzylammonium iodide** is expected to show the following characteristic absorption bands:

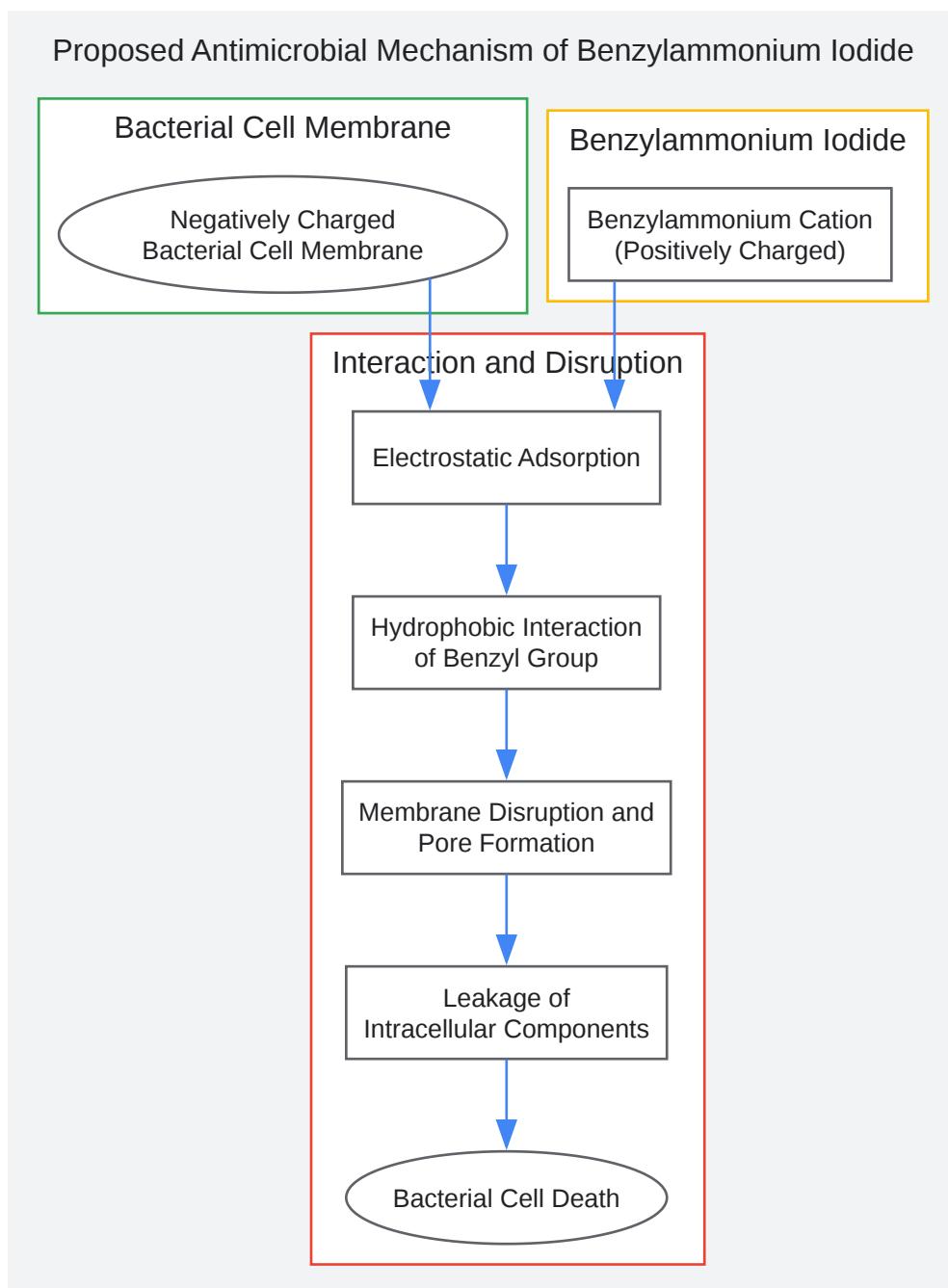
- N-H stretching: A broad band in the region of $3200\text{-}2800\text{ cm}^{-1}$ corresponding to the stretching vibrations of the ammonium group (NH_3^+).
- Aromatic C-H stretching: Peaks just above 3000 cm^{-1} .
- Aliphatic C-H stretching: Peaks just below 3000 cm^{-1} for the methylene group.
- N-H bending: An absorption band around $1600\text{-}1500\text{ cm}^{-1}$.
- Aromatic C=C stretching: Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of **Benzylammonium iodide** in the context of drug development are limited, its chemical structure as a quaternary ammonium compound (QAC) allows for informed predictions of its potential antimicrobial properties. QACs are known for their broad-spectrum antimicrobial activity, which is primarily attributed to their ability to disrupt microbial cell membranes^{[8][9][10]}.

Proposed Antimicrobial Mechanism of Action

The proposed mechanism of action for **Benzylammonium iodide** as an antimicrobial agent involves a multi-step process targeting the bacterial cell membrane:



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Proposed Mechanism of Antimicrobial Action

- **Electrostatic Adsorption:** The positively charged benzylammonium cation is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids[8].

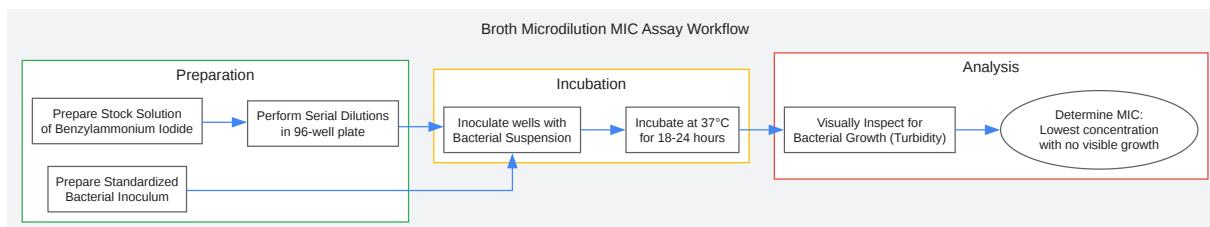
- Hydrophobic Interaction: The hydrophobic benzyl group penetrates the hydrophobic core of the lipid bilayer[9].
- Membrane Disruption: This insertion disrupts the ordered structure of the cell membrane, leading to increased permeability and the formation of pores[10].
- Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.
- Cell Death: The loss of cellular contents and the dissipation of the proton motive force ultimately lead to bacterial cell death.

The antimicrobial activity of benzylamine derivatives has been documented, suggesting that the benzyl moiety itself contributes to the biological effect[8][11][12].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To experimentally determine the antimicrobial activity of **Benzylammonium iodide**, a Minimum Inhibitory Concentration (MIC) assay can be performed. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[13][14].

Experimental Workflow: Broth Microdilution MIC Assay



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Workflow for MIC Determination

- Preparation of Reagents:
 - Prepare a stock solution of **Benzylammonium iodide** in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).
 - Prepare sterile Mueller-Hinton Broth (MHB) for bacterial culture.
 - Culture the desired bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*) overnight in MHB.
- Serial Dilution:
 - In a 96-well microtiter plate, perform a two-fold serial dilution of the **Benzylammonium iodide** stock solution in MHB to obtain a range of concentrations.
 - Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Inoculation:
 - Dilute the overnight bacterial culture to a standardized concentration (e.g., 5×10^5 CFU/mL).
 - Inoculate each well of the microtiter plate with the standardized bacterial suspension.
- Incubation:
 - Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **Benzylammonium iodide** at which no visible bacterial growth is observed.

Toxicological Profile

A comprehensive toxicological profile for **Benzylammonium iodide** is not available. However, potential toxicity can be inferred from its constituent components: the benzylammonium cation and the iodide anion.

- **Benzylamine:** Benzylamine can cause skin and eye irritation and may be harmful if swallowed or in contact with skin[15][16].
- **Iodide:** While essential in small amounts, excessive intake of iodide can lead to iodine toxicity, with symptoms ranging from gastrointestinal distress to more severe systemic effects[17][18].
- **Quaternary Ammonium Compounds (QACs):** QACs, in general, can exhibit cytotoxicity towards mammalian cells, often through mechanisms similar to their antimicrobial action (i.e., membrane disruption)[14][19][20][21]. The cytotoxicity of benzyl-containing QACs has been noted in several studies[13].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

To assess the potential cytotoxicity of **Benzylammonium iodide** against mammalian cells, an MTS assay can be performed. This colorimetric assay measures cell viability based on the metabolic reduction of the MTS tetrazolium compound by viable cells.

- **Cell Culture:** Culture a suitable mammalian cell line (e.g., human embryonic kidney cells HEK293, or a relevant cell line for a specific therapeutic area) in a 96-well plate until they reach a desired confluence.
- **Compound Treatment:** Treat the cells with a range of concentrations of **Benzylammonium iodide** and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
- **MTS Reagent Addition:** Add the MTS reagent to each well and incubate for 1-4 hours.
- **Absorbance Measurement:** Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. The IC_{50} value (the concentration of the compound that inhibits 50% of cell viability) can then be

determined.

Conclusion

Benzylammonium iodide is a readily synthesizable primary ammonium salt with well-defined chemical and physical properties. While its current applications are predominantly in materials science, its structural characteristics as a quaternary ammonium compound suggest a potential for antimicrobial activity. The proposed mechanism of action, centered on the disruption of bacterial cell membranes, is consistent with the known behavior of this class of compounds. Further research, beginning with foundational in vitro assays such as MIC and cytotoxicity testing, is warranted to explore the potential of **Benzylammonium iodide** and its derivatives in the context of drug development. This guide provides the necessary foundational information and experimental protocols to initiate such investigations.

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